3,4-diamino-N-methylbenzamide
Overview
Description
3,4-diamino-N-methylbenzamide is an organic compound with the molecular formula C8H11N3O It is a derivative of benzamide, characterized by the presence of two amino groups at the 3 and 4 positions of the benzene ring and a methyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diamino-N-methylbenzamide typically involves the following steps:
Nitration: The starting material, N-methylbenzamide, undergoes nitration to introduce nitro groups at the 3 and 4 positions of the benzene ring.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Purification: The resulting this compound is purified through recrystallization or chromatography techniques to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of N-methylbenzamide are nitrated using concentrated nitric acid and sulfuric acid.
Catalytic Reduction: The nitro compound is reduced in large reactors using hydrogen gas and a suitable catalyst.
Isolation and Purification: The product is isolated through filtration and purified using industrial-scale recrystallization or distillation methods.
Chemical Reactions Analysis
Types of Reactions
3,4-diamino-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3,4-dinitro-N-methylbenzamide.
Reduction: Various reduced derivatives depending on the extent of reduction.
Substitution: Acylated or alkylated derivatives of this compound.
Scientific Research Applications
3,4-diamino-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-diamino-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methylbenzamide: Lacks the amino groups at the 3 and 4 positions.
3,4-dinitro-N-methylbenzamide: Contains nitro groups instead of amino groups.
N,N-dimethylbenzamide: Has two methyl groups attached to the nitrogen atom.
Uniqueness
3,4-diamino-N-methylbenzamide is unique due to the presence of two amino groups at specific positions on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3,4-diamino-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,9-10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWFCBFQXUYLMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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